Home > Products > Screening Compounds P84711 > (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone - 2178772-62-6

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Catalog Number: EVT-2807097
CAS Number: 2178772-62-6
Molecular Formula: C15H13F3N2OS
Molecular Weight: 326.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor (AR) antagonist. Unlike bicalutamide, YM580 exhibited dose-dependent antiandrogenic effects in rats without affecting serum testosterone levels .

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone (13j)

  • Compound Description: Compound 13j is a potent and selective IKur inhibitor, exhibiting efficacy in preclinical models for atrial fibrillation . Notably, it avoids forming reactive metabolites, a liability observed in earlier dihydropyrazolopyrimidines.

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This complex polyheterocyclic compound was efficiently synthesized via a one-pot Ugi-Zhu reaction coupled with a cascade cyclization sequence .

1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol

  • Compound Description: This compound was produced through a solvent-free, one-pot, three-component domino reaction .

(2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone

  • Compound Description: This compound was synthesized and characterized by various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Its crystal structure was determined by X-ray diffraction, and Hirshfeld analysis provided insights into its packing pattern and intermolecular interactions .

[C-11]4-Methoxy-N-[2-(thiophen-2-yl) imidazo[1,2-a] pyridin-3-yl]benzamide (DS2OMe)

  • Compound Description: DS2OMe (1) is a promising candidate radiotracer for visualizing δ-containing GABAA receptors in vivo using PET imaging .

2-[5-(2-Methylphenyl)-3-(2-methylstyryl)-4,5-dihydro-1H-pyrazol-1-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine chloroform monosolvate

  • Compound Description: This compound, incorporating a thiophene moiety, was structurally characterized through X-ray crystallography . The analysis revealed weak C–H⋯N and C–H⋯Cl hydrogen bonds involving the chloroform solvate, as well as interchain F⋯Cl halogen contacts and F⋯F interactions.

5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepin-3-yl)oxazole (DS-II-73)

  • Compound Description: DS-II-73 (5) is a new imidazodiazepine analogue with potential as a backup compound for KRM-II-81 in the development of antiseizure medications . It exhibits high oral plasma and brain exposures, antiseizure efficacy in mice, and antiepileptogenic activity in brain slice models.

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 (4) is an allosteric antagonist of the cannabinoid CB1 receptor, showing promising hypophagic effects in vivo .

methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 (40) is a potent and highly selective inhibitor of phosphatidylinositol 3-kinase alpha isoform (PI3Kα) . It demonstrates promising antitumor activity and a favorable pharmacokinetic profile, making it a potential clinical candidate for treating solid tumors.

4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: This compound's crystal structure has been analyzed using X-ray diffraction .

3-(Substitutedphenyl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazol-2(3H)-yl(pyridin-3-yl)methanone ethoxyphthalimide derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antimicrobial and antiviral activities .
  • Compound Description: Compound 9 displayed potent 5-HT2 antagonist activity in vitro, along with other related benzo[b]furans and benzo[b]thiophenes in the study .
  • Compound Description: These compounds are inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . They hold potential for treating various conditions, including type 2 diabetes, obesity, metabolic syndrome, cognitive disorders like Alzheimer's disease, and cardiovascular diseases.

4-(2-(((6-(trifluoromethyl)pyridin-2- yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one (1)

  • Compound Description: This compound's crystal structure was investigated to understand the nature of C-F···π interactions . Analysis revealed that dispersion forces stabilize the interaction between the lone pair of fluorine and the pyridinyl π-ring.

(2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone

  • Compound Description: This compound was synthesized and characterized by spectroscopic methods, and its structure was confirmed by X-ray diffraction analysis . The crystal structure revealed the presence of intermolecular C‒H···O hydrogen bonds.

(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been elucidated , revealing the orientation of the pyridine, thiophene, and phenyl rings, as well as the presence of C—H⋯O hydrogen bonds linking the molecules into dimers.

3,3-disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl)-[5-(1h-pyrazol-4-yl)-thiophen-3-yl]-methanone

  • Compound Description: This compound, along with related derivatives, demonstrates inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a role in regulating glucocorticoid hormones, and its inhibition is a potential therapeutic strategy for conditions like type 2 diabetes and metabolic syndrome.
  • Compound Description: These derivatives have been explored for their therapeutic potential . Their structures share a common core consisting of a pyridin-3-yl group attached to a 1-azabicyclo(3.2.1)octane moiety. The derivatives are distinguished by various substituents (R group) on the pyridine ring, which influence their pharmacological properties.

(4-nitrophenyl) (5-ferrocenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl) methanone

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction . The analysis revealed that the compound crystallizes in the triclinic crystal system with space group P1̄.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and orally bioavailable small-molecule antagonist of the P2X7 receptor . This receptor plays a role in inflammatory processes and is a potential target for treating inflammatory and neurological disorders.

(4-chlorophenyl)(3-ferrocenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)methanone

  • Compound Description: The crystal structure of this compound has been determined .

Almorexant, SB-674042, and EMPA

  • Compound Description: Almorexant is a dual antagonist of orexin receptors (OX1 and OX2), while SB-674042 selectively antagonizes OX1, and EMPA is selective for OX2 . These receptors regulate sleep–wake cycles, and their antagonists show promise for treating sleep disorders.

Benzo(b)thiophen-3-yl-piperazines

  • Compound Description: These compounds have shown potential antipsychotic activity .
  • Compound Description: This compound represents a pyrrolidin-3-yl acetic acid derivative .
  • Compound Description: Four derivatives of this compound class have been synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction . Their molecular structures are stabilized by intramolecular C-H…N hydrogen bonds.

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: These derivatives are potent, selective, and orally efficacious inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling and a target for treating fibrosis .

(5-Hy­droxy-3-methyl-5-tri­fluoro­methyl-4,5-di­hydro-1H-pyrazol-1-yl)(2-hy­droxy­phen­yl)methanone

  • Compound Description: This compound's crystal structure has been analyzed , revealing key structural features and intermolecular interactions.
  • Compound Description: These derivatives act as specific HIF-prolyl-4-hydroxylase inhibitors, potentially useful for treating cardiovascular and blood diseases .

5-substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}1H-pyrrolo[2,3-b] pyridin- 1-yl]4H-1,2,4-triazole-3-thioles (4a-f)

  • Compound Description: These derivatives were synthesized and screened for antibacterial and antifungal properties . Notably, compound 4f exhibited significant antimicrobial activity.

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone (2)

  • Compound Description: Compound 2 was synthesized and characterized using various spectroscopic methods .

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohyd-razides and their derivatives

  • Compound Description: These compounds were synthesized and characterized using various physico-chemical methods .
  • Compound Description: These complexes have shown potential in red organic light-emitting diodes (OLEDs) due to their thermal stability and luminescence properties .

6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N-Substituted Phenyl Pyrimide-5-carboxamide derivatives

  • Compound Description: These derivatives were synthesized using a Biginelli reaction and characterized through spectroscopic techniques .
  • Compound Description: ABT-341 (25) is a potent, selective, orally bioavailable, and safe dipeptidyl peptidase IV (DPP4) inhibitor . It has shown promise in preclinical studies for treating type 2 diabetes by reducing glucose excursion.

(2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone

  • Compound Description: The crystal structure of this compound was determined, revealing details about its molecular conformation and intermolecular interactions . The molecule exhibits intramolecular hydrogen bonds and forms stacks stabilized by π–π interactions.

Properties

CAS Number

2178772-62-6

Product Name

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

IUPAC Name

(3-thiophen-3-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

Molecular Formula

C15H13F3N2OS

Molecular Weight

326.34

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)13-2-1-10(7-19-13)14(21)20-5-3-11(8-20)12-4-6-22-9-12/h1-2,4,6-7,9,11H,3,5,8H2

InChI Key

UKPQQVVDCCPNTF-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.